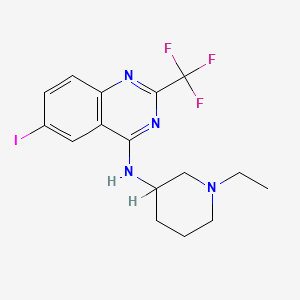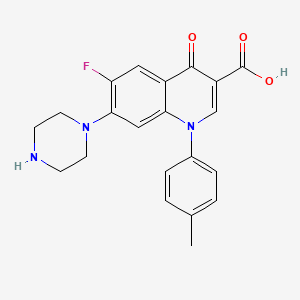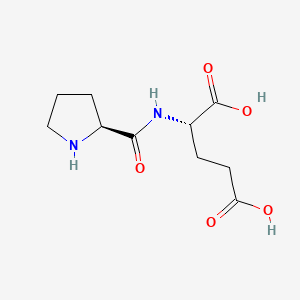
Prolylglutamic acid
説明
Polyglutamic acid (PGA) is a polymer of the amino acid glutamic acid (GA). Depending on where the individual monomers connect, PGA can be gamma PGA (poly-γ-glutamic acid, γ-PGA), the form where the peptide bonds are between the amino group of GA and the carboxyl group at the end of the GA side chain, or alpha PGA, the form where the alpha-carboxyl is used to form the peptide bond .
Synthesis Analysis
Gamma PGA is industrially made by fermentation. The biosynthetic process starts with racemerization by RacE, which converts L-glutamate to D-glutamate. A set of genes on an operon then proceed to assemble the molecule and move it out of the bacterial cell . Alpha PGA is industrially made by chemical synthesis, using a ring-opening polymerization reaction . The synthesis of seven macrocyclic analogues of the neuroprotective tripeptide glycyl-l-prolyl-l-glutamic acid (GPE) is described .Molecular Structure Analysis
Both forms of PGA are linked together by peptide bonds. Because the glutamic acid has a chiral center, both forms of PGA can be made from L-glutamic acid, D-glutamic acid, or a mixture of both . The chemical structure of γ-PGA is[- (CH2-CH2-CO-Glu)-]n . Chemical Reactions Analysis
Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .Physical And Chemical Properties Analysis
Gamma PGA is non-immunogenic and biodegradable. It hydrolyzes in hot water. Both forms are amphiphilic, water-soluble, and have a negative charge . Polyglutamic acid is highly soluble in water due to the presence of polar functional groups (carboxyl groups) in the glutamic acid units .科学的研究の応用
-
Drug Delivery
- Field : Pharmaceutical Sciences
- Application : Poly-γ-glutamic acid (γ-PGA) is a biopolymer of microbial origin, consisting of repeating units of L-glutamic acid and/or D-glutamic acid. It has found use in drug delivery due to its non-toxic, biodegradable, and biocompatible properties .
- Method : γ-PGA production optimization by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost and techniques for the formulation of γ-PGA nanoparticle as well as its characterization were discussed .
- Results : γ-PGA has been used in the delivery of active agents to action sites. This review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery .
-
Coeliac Disease Therapy
- Field : Medical Research
- Application : A glutamate-class prolyl-endopeptidase from the pitcher plant, Neprosin, has been studied for its potential in coeliac disease therapy .
- Method : Recombinant neprosin and its mutants were produced and studied. Full-length neprosin is a zymogen, which is self-activated at gastric pH by the release of an all-pro-domain via a pH-switch mechanism .
- Results : Neprosin efficiently degrades both gliadin and the 33-mer in vitro under gastric conditions and is reversibly inactivated at pH > 5. Moreover, co-administration of gliadin and the neprosin zymogen at the ratio 500:1 reduces the abundance of the 33-mer in the small intestine of mice by up to 90% .
-
Agriculture
- Field : Agricultural Sciences
- Application : γ-PGA has broad applications in agriculture due to its water-soluble, biodegradable, and non-toxic properties .
- Method : The production of γ-PGA has already been established on an industrial scale. This chapter provides updated information about strain breeding, biosynthesis, fermentation, purification, and application of γ-PGA .
- Results : The current and potential applications of γ-PGA have been reviewed. This chapter contributes to the further understanding of efficient production of diversified γ-PGA and will serve as valuable references for reducing the cost of production and further development of commercial-scale applications of γ-PGA .
-
Food Industry
- Field : Food Sciences
- Application : γ-PGA is considered a promising biopolymer and has broad applications in food due to its water-soluble, biodegradable, and non-toxic properties .
- Method : The production of γ-PGA has already been established on an industrial scale. This chapter provides updated information about strain breeding, biosynthesis, fermentation, purification, and application of γ-PGA .
- Results : The current and potential applications of γ-PGA have been reviewed. This chapter contributes to the further understanding of efficient production of diversified γ-PGA and will serve as valuable references for reducing the cost of production and further development of commercial-scale applications of γ-PGA .
-
Wastewater Treatment
- Field : Environmental Sciences
- Application : γ-PGA has applications in wastewater treatment due to its water-soluble, biodegradable, and non-toxic properties .
- Method : The production of γ-PGA has already been established on an industrial scale. This chapter provides updated information about strain breeding, biosynthesis, fermentation, purification, and application of γ-PGA .
- Results : The current and potential applications of γ-PGA have been reviewed. This chapter contributes to the further understanding of efficient production of diversified γ-PGA and will serve as valuable references for reducing the cost of production and further development of commercial-scale applications of γ-PGA .
-
Medicine
- Field : Medical Sciences
- Application : γ-PGA is being tipped to dislodge synthetic plastics in drug delivery application due to its biodegradability .
- Method : γ-PGA production optimization by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost and techniques for the formulation of γ-PGA nanoparticle as well as its characterization were discussed .
- Results : γ-PGA has been used in the delivery of active agents to action sites. This review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery .
将来の方向性
Poly-γ-glutamic acid (γ-PGA) is a chiral biopolymer composed of either l-glutamic acid or d-glutamic acid or both monomers in different ratios and repeating frequency. It is biodegradable, water-soluble, environmentally friendly, and edible, and has versatile industrial applications . Glypromate® (glycyl-l-prolyl-l-glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases .
特性
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROSWPKSBORFJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987011 | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolylglutamic acid | |
CAS RN |
67644-00-2 | |
| Record name | L-Prolyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67644-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



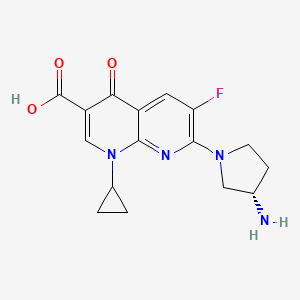
![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
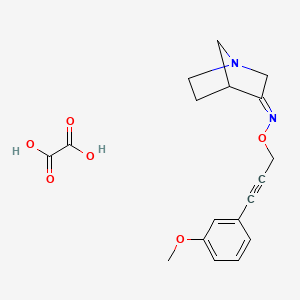
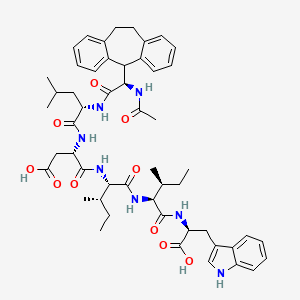
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)
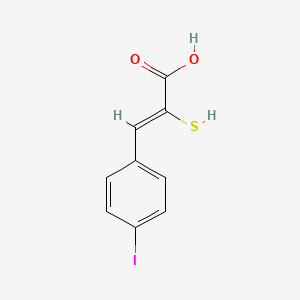
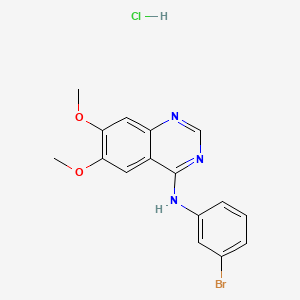
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)
